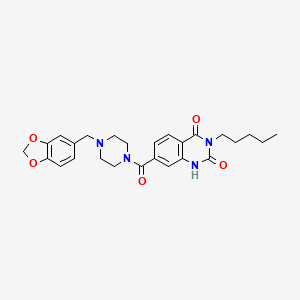

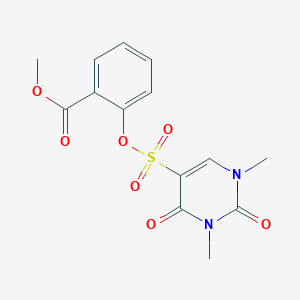

3-amyl-7-(4-piperonylpiperazine-1-carbonyl)-1H-quinazoline-2,4-quinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-amyl-7-(4-piperonylpiperazine-1-carbonyl)-1H-quinazoline-2,4-quinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a synthetic compound that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

科学的研究の応用

Synthesis from Carbon Dioxide

Research has demonstrated a green protocol for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using basic ionic liquids as catalysts. This method emphasizes the utility of quinazoline derivatives as key intermediates for several drugs, highlighting their importance in pharmaceutical development (Patil et al., 2009).

Catalytic Synthesis

Another study elaborates on an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives using cesium carbonate as a catalyst. This process is pivotal for the synthesis of critical intermediates for drugs like Prazosin and Doxazosin (Patil et al., 2008).

Green Chemistry Perspectives

The chemical fixation of CO2 to 2-aminobenzonitriles, leading to the synthesis of functionalized quinazoline-2,4(1H,3H)-diones, represents a novel strategy in green chemistry. This approach not only provides a method for producing these important heterocyclic compounds but also aligns with sustainable chemistry practices (Vessally et al., 2017).

Biological Evaluation and Molecular Docking

Quinazoline-2,4-diones have been found in bioactive compounds and exhibit significant biological activities. A study focused on their antidiabetic activity, reporting moderate activity against α-amylase and α-glucosidase enzymes, which supports the pharmacological potential of quinazoline-2,4-diones (Santos-Ballardo et al., 2020).

Stability under Stressful Conditions

The stability of a specific quinazoline derivative was studied under various stressful conditions, including high temperature and different pH levels. This research is crucial for understanding the chemical stability of these compounds, which is vital for their development into pharmaceutical substances (Gendugov et al., 2021).

特性

IUPAC Name |

7-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O5/c1-2-3-4-9-30-25(32)20-7-6-19(15-21(20)27-26(30)33)24(31)29-12-10-28(11-13-29)16-18-5-8-22-23(14-18)35-17-34-22/h5-8,14-15H,2-4,9-13,16-17H2,1H3,(H,27,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEDGRWWCWXCMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amyl-7-(4-piperonylpiperazine-1-carbonyl)-1H-quinazoline-2,4-quinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2354560.png)

![5-((3,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2354561.png)

![N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2354564.png)

![2-[(2,3-Dichlorophenyl)formamido]propanoic acid](/img/structure/B2354566.png)

![2-Chloro-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylacetamide](/img/structure/B2354574.png)

![4-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2354575.png)

![[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2354579.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2354580.png)